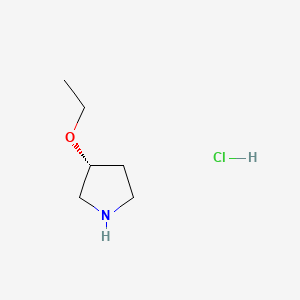

(R)-3-Ethoxy-pyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-ethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSSBFJFGPYMNJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Organic Transformations for Constructing the R 3 Ethoxypyrrolidine Core and Its Functionalized Derivatives

Cycloaddition Reactions for Pyrrolidine (B122466) Ring Formation

Cycloaddition reactions represent one of the most powerful and atom-economical methods for the construction of cyclic systems. nih.gov Specifically, the [3+2] cycloaddition is a cornerstone for synthesizing five-membered heterocycles like pyrrolidines, allowing for the generation of multiple stereocenters in a single, convergent step. nih.govacs.org

1,3-Dipolar Cycloaddition of Azomethine Ylides and Dipolarophiles

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, typically electron-deficient alkenes, is a highly effective strategy for assembling the pyrrolidine skeleton. rsc.orgrsc.org Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, such as α-amino acids or imines of α-amino esters. nih.gov The reaction proceeds via a concerted mechanism, where the three atoms of the ylide and two atoms of the dipolarophile combine to form the five-membered ring. nih.gov

This methodology is versatile, accommodating a wide range of substrates and enabling the synthesis of complex, polysubstituted pyrrolidines. nih.govresearchgate.net The reaction's efficiency and high degree of regio- and stereocontrol have made it a favored approach in synthetic organic chemistry for creating libraries of pyrrolidine-based compounds for biological screening. nih.govnih.gov

Diastereoselective Control in [3+2] Cycloaddition Pathways

Achieving high levels of stereocontrol is crucial when synthesizing chiral molecules. In the context of [3+2] cycloadditions, diastereoselectivity can be effectively controlled by introducing chiral information into either the azomethine ylide precursor or the dipolarophile. acs.org

One successful strategy involves the use of chiral auxiliaries. For instance, the N-tert-butanesulfinyl group has been demonstrated to be a highly effective chiral director in the 1,3-dipolar cycloaddition of azomethine ylides. ua.es When attached to a 1-azadiene system, this group allows for the highly diastereoselective synthesis of densely functionalized pyrrolidines. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, often catalyzed by silver salts like Ag2CO3, can generate up to four new stereogenic centers with excellent control over the relative and absolute stereochemistry. acs.orgua.es The sulfinyl group effectively shields one face of the molecule, directing the incoming dipolarophile to the opposite face, thus dictating the stereochemical outcome of the cycloadduct. ua.es Computational studies have supported the role of the N-tert-butanesulfinyl group in influencing the diastereoselectivity of the cycloaddition. ua.es

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization offers a powerful alternative for constructing the pyrrolidine ring, often providing excellent control over regioselectivity and stereoselectivity by tethering the reacting partners.

Ring-Closing Enyne Metathesis for Pyrrolidine Derivatives

Ring-closing enyne metathesis (RCEM) has emerged as a robust and atom-economical method for synthesizing cyclic compounds, including pyrrolidine derivatives. acs.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, facilitates the intramolecular cyclization of substrates containing both an alkene and an alkyne moiety. organic-chemistry.orgacs.orgnih.gov

Research has demonstrated the successful synthesis of a variety of chiral pyrrolidine derivatives from enyne substrates derived from commercially available chiral amino acids. acs.org The reaction proceeds smoothly under mild conditions and, notably, can be performed without the need for an ethylene (B1197577) atmosphere, which is often required in similar metathesis reactions. acs.orgnih.govfigshare.com The second-generation Grubbs catalyst has been found to be particularly effective, leading to high yields of the desired cyclized products. organic-chemistry.org The scope of this reaction is broad, tolerating various functional groups such as esters and indoles within the enyne substrate. acs.org

Below is a table summarizing the results of RCEM for the synthesis of various pyrrolidine derivatives.

| Entry | Substrate (Enyne) | Product | Yield (%) |

| 1 | N-Allyl-N-(1-phenylethyl)prop-2-yn-1-amine | (S)-1-(1-Phenylethyl)-3,4-dihydro-2H-pyrrol-3-yl)methylene) | 92 |

| 2 | N-Allyl-N-((S)-1-(naphthalen-1-yl)ethyl)prop-2-yn-1-amine | (S)-1-(1-(Naphthalen-1-yl)ethyl)-3,4-dihydro-2H-pyrrol-3-yl)methylene) | 95 |

| 3 | Methyl (S)-2-(allyl(prop-2-yn-1-yl)amino)propanoate | Methyl (S)-2-(3,4-dihydro-2H-pyrrol-3-yl)methylene)propanoate | 91 |

| 4 | N-Allyl-N-((S)-1-(1H-indol-3-yl)ethyl)prop-2-yn-1-amine | (S)-1-(1-(1H-Indol-3-yl)ethyl)-3,4-dihydro-2H-pyrrol-3-yl)methylene) | 89 |

Data sourced from Organic Letters, 2007, 9, 769-771. acs.orgorganic-chemistry.org

Palladium-Catalyzed Intramolecular Amination of Unactivated C-H Bonds

The direct functionalization of unactivated C(sp³)–H bonds is a significant goal in modern organic synthesis, offering a more efficient route to complex molecules by bypassing the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular C–H amination has been developed as a powerful method for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. acs.orgnih.gov

This strategy often employs a directing group, such as picolinamide (B142947) (PA), which is attached to the amine substrate. acs.orgacs.org The directing group coordinates to the palladium catalyst and positions it in close proximity to a specific C–H bond, typically at the γ-position, facilitating selective C–H activation and subsequent C–N bond formation to close the pyrrolidine ring. acs.orgacs.orgpsu.edu This method demonstrates predictable selectivity and can be achieved with relatively low catalyst loadings under convenient operating conditions. acs.org The transformation is valuable for converting readily available aliphatic amines into more complex, functionalized pyrrolidine scaffolds. rsc.org

Copper-Catalyzed Intramolecular Amination of Remote C(sp3)-H Bonds

As an alternative to precious metal catalysts like palladium, copper-catalyzed C–H amination reactions have gained significant attention due to copper's lower cost and unique reactivity. acs.org Copper catalysts can effectively promote the intramolecular amination of remote, unactivated C(sp³)–H bonds to form pyrrolidines and other azacycles. nih.govacs.org

These transformations often proceed through a mechanism involving an N-centered radical. researchgate.net For instance, using N-fluoro amides as substrates, a copper catalyst can initiate the formation of an amidyl radical. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) from a remote C(sp³)–H bond, generating a carbon-centered radical. Subsequent radical-polar crossover and reductive elimination, mediated by the copper catalyst, result in the formation of the C–N bond and the pyrrolidine ring. nih.govresearchgate.net This approach exhibits excellent chemo- and regioselectivity, tolerates a wide range of functional groups, and provides an efficient pathway to construct nitrogen-containing heterocyclic skeletons from simple amine precursors. acs.org

N-Heterocyclization of Primary Amines with Diols Catalyzed by Cp*Ir Complexes

A highly efficient and environmentally benign method for synthesizing cyclic amines involves the N-heterocyclization of primary amines with diols, catalyzed by a pentamethylcyclopentadienyl iridium (Cp*Ir) complex. This reaction proceeds in good to excellent yields and produces water as the only byproduct. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The versatility of this method allows for the synthesis of various five-, six-, and seven-membered cyclic amines. organic-chemistry.orgorganic-chemistry.org

The catalytic system, typically employing a [Cp*IrCl2]2 precursor, demonstrates high activity under relatively mild conditions. organic-chemistry.orgresearchgate.net The reaction mechanism is thought to involve the N-alkylation of the primary amine with one of the alcohol groups of the diol, followed by an intramolecular cyclization to form the pyrrolidine ring. organic-chemistry.org This catalytic system represents a significant advancement in the synthesis of N-heterocyclic compounds, which are crucial in pharmaceutical and materials chemistry. organic-chemistry.org

| Catalyst | Reactants | Product | Yield | Reference |

| [Cp*IrCl2]2/NaHCO3 | Primary amine, Diol | Cyclic amine | Good to Excellent | organic-chemistry.orgorganic-chemistry.org |

This table summarizes the key components and outcomes of the CpIr catalyzed N-heterocyclization reaction.*

Acid-Promoted Cyclizations of N-Carbamate-Protected Amino Alcohols

An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols has been developed, offering a valuable route to pyrrolidines and piperidines. organic-chemistry.orgorganic-chemistry.org This method utilizes orthoesters to activate the hydroxyl group, which facilitates cyclization despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com The reaction proceeds in very good yields and is tolerant of both acid-labile (e.g., N-Boc) and base-labile (e.g., N-Fmoc) protecting groups. organic-chemistry.org

The optimized conditions often involve the use of trimethyl orthobenzoate and a Lewis acid such as BF3·OEt2. organic-chemistry.org The mechanism is proposed to proceed through an oxocarbenium intermediate, allowing for regio- and stereoselective cyclization. organic-chemistry.org This protocol has been successfully applied to the synthesis of prolinol derivatives from carbamate-protected amino diols. organic-chemistry.orgthieme-connect.com

| Activating Agent | Lewis Acid | Substrate | Product | Yield | Reference |

| Trimethyl orthobenzoate | BF3·OEt2 | N-carbamate-protected amino alcohol | Pyrrolidine/Piperidine | Very Good | organic-chemistry.orgorganic-chemistry.org |

This table outlines the typical reagents and results for the acid-promoted cyclization of N-carbamate-protected amino alcohols.

Dirhodium-Catalyzed Intramolecular Nitrene Insertion into sp3 C-H Bonds

A regio- and diastereoselective synthesis of N-unprotected pyrrolidines can be achieved through a dirhodium-catalyzed intramolecular nitrene insertion into sp3 C-H bonds. organic-chemistry.orgorganic-chemistry.org This reaction occurs at room temperature and does not require external oxidants, nitrene stabilizing groups, or directing functionality. organic-chemistry.orgorganic-chemistry.org The choice of dirhodium catalyst can control the diastereoselectivity of the reaction, with Rh2(OAc)4 favoring the formation of trans-pyrrolidines and other catalysts like Rh2(S-tert-PTTL)4 favoring the cis-isomers. organic-chemistry.org

The reaction is believed to proceed through a stepwise hydrogen atom transfer (HAT) mechanism followed by a rapid radical rebound. organic-chemistry.org This method provides a streamlined approach to cyclic amine synthesis and is applicable to late-stage functionalization in the synthesis of complex molecules. organic-chemistry.orgnih.govscispace.com

| Catalyst | Selectivity | Product | Reference |

| Rh2(OAc)4 | Trans | trans-Pyrrolidine | organic-chemistry.org |

| Rh2(S-tert-PTTL)4 | Cis | cis-Pyrrolidine | organic-chemistry.org |

This table illustrates the catalyst-controlled diastereoselectivity in the dirhodium-catalyzed C-H amination.

Alkene Aza-Cope-Mannich Cyclization

The aza-Cope-Mannich cyclization is a powerful tandem reaction for the construction of substituted pyrrolidines. wikipedia.org This process involves a cationic 2-aza-Cope rearrangement followed by an irreversible intramolecular Mannich reaction. wikipedia.orgacs.orgacs.org The reaction is typically initiated by the condensation of an amino alcohol with an aldehyde to form an iminium ion, which then undergoes the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. acs.orgacs.org

This method provides access to acyl-substituted pyrrolidines, which are common structural motifs in natural products. wikipedia.org Iron(III) salts have been shown to be effective catalysts for this transformation, leading to the formation of 3-alkyl-1-tosyl pyrrolidines in good yields. acs.orgnih.gov The diastereoselectivity of the reaction can be high, providing a valuable tool for asymmetric synthesis. acs.org

| Catalyst | Reactants | Key Intermediate | Product | Reference |

| Iron(III) salts | 2-hydroxy homoallyl tosylamine, Aldehyde | γ-unsaturated iminium ion | 3-alkyl-1-tosyl pyrrolidine | acs.orgnih.gov |

This table summarizes the components and product of the iron-catalyzed aza-Cope-Mannich cyclization.

Stereoselective Nucleophilic Additions and Rearrangements

Grignard Reagent Additions to Chiral Sulfinyl Aldimines

The addition of Grignard reagents to enantiomerically pure N-tert-butanesulfinyl aldimines is a highly diastereoselective method for the synthesis of chiral amines, which can be precursors to substituted pyrrolidines. harvard.edursc.org The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine. harvard.edu

This methodology has been successfully applied to the synthesis of 2-substituted pyrrolidines through the addition of various Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imines. rsc.org The subsequent intramolecular cyclization affords the desired pyrrolidine derivatives in high yields and with excellent diastereoselectivity. rsc.org This approach is versatile, allowing for the preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines. rsc.org

| Chiral Auxiliary | Nucleophile | Substrate | Product | Diastereoselectivity | Reference |

| N-tert-butanesulfinyl | Grignard Reagent | Aldimine | Chiral Amine | High | harvard.edursc.org |

This table highlights the key features of the diastereoselective Grignard addition to chiral sulfinyl aldimines.

Tin-Lithium Exchange and Intramolecular Carbolithiation for Pyrrolidine Construction

A powerful strategy for the stereoselective synthesis of pyrrolidines involves the generation of α-amino-organolithium species via tin-lithium exchange, followed by an intramolecular carbolithiation. rsc.orgfigshare.comnih.gov This anionic cyclization onto an appropriately positioned alkene or allylic ether provides access to highly functionalized pyrrolidines. rsc.orgnih.gov

The precursors for this reaction are readily prepared and undergo tin-lithium exchange upon treatment with n-butyllithium. figshare.com The subsequent intramolecular carbolithiation is often highly stereoselective, yielding enantiomerically enriched pyrrolidines in excellent yields. figshare.com This methodology has been applied to the synthesis of advanced intermediates for natural products such as (-)-α-kainic acid. rsc.orgnih.gov

| Key Steps | Intermediate | Product | Stereoselectivity | Reference |

| 1. Tin-Lithium Exchange2. Intramolecular Carbolithiation | α-amino-organolithium | 3-Alkenylpyrrolidine | High | rsc.orgfigshare.comnih.gov |

This table outlines the sequential reactions and outcome of the tin-lithium exchange and intramolecular carbolithiation strategy.

Zr-Catalyzed Reaction of Imines to Form Cyclic Nitrogen-Containing Compounds

Zirconium-based catalysts have emerged as powerful tools for the synthesis of cyclic nitrogen-containing compounds, including the pyrrolidine framework. These catalysts facilitate the cyclization of aminoalkenes and related substrates through processes like intramolecular hydroamination. In particular, enantioselective cyclization catalyzed by zirconium complexes offers a direct route to chiral N-heterocycles. researchgate.net

The catalytic cycle often involves the reaction of a zirconium precursor, such as Zr(NMe2)4, with a chiral ligand. This in-situ-generated catalyst can then activate an aminoalkene substrate. The mechanism is believed to proceed through the formation of a Zr-amido species, followed by insertion of the alkene into the Zr-N bond to form a zirconacycloalkane intermediate. Subsequent protonolysis releases the cyclized product, the pyrrolidine, and regenerates the catalyst. researchgate.net The choice of ligand is critical for achieving high enantioselectivity. Chiral-pool-derived ligands, such as those based on L-valine or L-phenylalanine, have been successfully employed in these transformations. researchgate.net

Another approach involves the zirconium-mediated metathesis of imines, which is mechanistically analogous to olefin metathesis. nih.gov While this method is primarily for imine exchange, related zirconium-imide complexes are key intermediates in catalytic cycles that can lead to the formation of nitrogen heterocycles. For instance, zirconocene (B1252598) hydride (ZrH) catalysis can be used for the reductive transformation of esters into imines in situ, which can then be further manipulated or cyclized. chemrxiv.org These methods showcase the versatility of zirconium catalysts in C-N bond formation and their potential for constructing the pyrrolidine core.

Table 1: Overview of Zr-Catalyzed Cyclization Reactions

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| {PhB(C5H4)(Ox(R))2}Zr(NMe2)2 | Aminoalkenes | Chiral Pyrrolidines, Piperidines | High enantioselectivity (>90% ee); operates at or below room temperature. researchgate.net |

| Cp2(THF)Zr=N(2,6-Me2C6H3) | Imines | Metathesis Products | Demonstrates the reactivity of Zr=N bonds, relevant to cyclization intermediates. nih.gov |

Reductive Methodologies for Pyrrolidine Ring Saturation

Once the unsaturated pyrrolidine ring (a pyrroline (B1223166) or dihydropyrrole) is formed, its saturation is a critical step to yield the final pyrrolidine core. Reductive methodologies, particularly those that are asymmetric, are essential for establishing the desired stereochemistry.

Asymmetric Reduction of Prochiral Imines and Enamides

The asymmetric reduction of prochiral cyclic imines, such as 2-substituted-Δ¹-pyrrolines, is a highly effective strategy for synthesizing enantiomerically enriched pyrrolidines. nih.gov This transformation can be achieved using various catalytic systems, including transition metal catalysts and biocatalysts.

Biocatalysis, utilizing enzymes like imine reductases (IREDs), has gained prominence due to its high selectivity and operation under mild conditions. nih.govsci-hub.ru For example, an (R)-selective IRED from Streptomyces sp. can reduce a range of 2-substituted pyrrolines to the corresponding (R)-pyrrolidines with excellent enantioselectivity (often >99% ee). nih.govsci-hub.ru This enzymatic approach avoids the need for high-pressure hydrogen or costly and toxic heavy metals that are often required in traditional chemical reductions. sci-hub.ru

Chemical methods also provide powerful routes. The catalytic asymmetric hydrogenation of substituted pyrroles can lead to highly functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. nih.gov Similarly, the development of catalytic enantioselective reductive alkynylation of amides provides a one-pot synthesis pathway to chiral pyrrolidine alkaloids. nih.gov These methods often rely on chiral ligands complexed to metals like iridium or copper to induce asymmetry during the reduction process. The choice of catalyst and reaction conditions is paramount to controlling the stereochemical outcome.

Table 2: Selected Methods for Asymmetric Reduction to Pyrrolidines

| Method | Catalyst/Reagent | Substrate | Product Stereochemistry | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Biocatalytic Reduction | (R)-Imine Reductase (IRED) | 2-substituted-Δ¹-pyrrolines | (R)-pyrrolidines | >98-99% nih.gov |

| Catalytic Hydrogenation | Heterogeneous Catalysts (e.g., PtO2, Rh/C) | Substituted Pyrroles | cis-pyrrolidines | High diastereoselectivity nih.gov |

Transition Metal-Free Hydroamination/Reduction and Hydroalkoxylation/Reduction of Alkynes

Recent advancements in synthetic methodology have focused on developing transition-metal-free reactions to enhance sustainability and reduce costs. The hydroamination of alkynes, which involves the addition of an N-H bond across a carbon-carbon triple bond, is a powerful C-N bond-forming reaction that can be used to construct the pyrrolidine skeleton. thieme.de

Transition-metal-free intramolecular hydroamination of aminoalkynes can be promoted by strong bases or Brønsted acids. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent can enable the Brønsted acid-catalyzed hydroamination of dienes, showcasing a metal-free approach to C-N bond formation under mild conditions. nih.gov Similarly, certain solvents can promote the hydroamination of alkynes through hydrogen bonding and proton exchange, completely avoiding the need for a catalyst. thieme.de Once the initial hydroamination occurs, forming an enamine or imine intermediate, a subsequent reduction step (e.g., using NaBH4 or catalytic hydrogenation) can saturate the ring to form the pyrrolidine.

A related strategy is the hydroalkoxylation of alkynes, which forms an enol ether intermediate. nih.gov While often catalyzed by transition metals, metal-free variants are being explored. This intermediate can then be incorporated into a sequence involving amination and reduction to complete the formation of the substituted pyrrolidine ring, such as the (R)-3-ethoxypyrrolidine core. These sequential reactions provide a modular and flexible approach to constructing complex heterocyclic structures without reliance on transition metals. rsc.org

Computational Chemistry and Theoretical Investigations of R 3 Ethoxy Pyrrolidine Hydrochloride Synthesis and Reactivity

Mechanistic Insights through Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the precise reaction mechanisms involved in the synthesis of chiral pyrrolidines. These computational approaches allow for a detailed examination of reaction coordinates, transition states, and the energetic landscapes of synthetic pathways.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an invaluable tool for investigating the electronic structure and energetics of molecular systems, providing critical insights into reaction mechanisms. In the context of synthesizing substituted pyrrolidines, DFT calculations are employed to map out the potential energy surface for various reaction pathways, such as cycloadditions, Michael additions, or C-H amination. nih.govacs.orgacs.org

For instance, studies on the synthesis of pyrrolidinedione derivatives have used DFT to model all stages of the reaction, including Michael addition, rearrangement, and the final cyclization to form the pyrrolidine (B122466) ring. nih.govresearchgate.net These calculations can identify the rate-determining step by comparing the activation energies of each transition state. In one such study, the energy barrier for the cyclization step was found to be significantly lower (11.9 kJ mol⁻¹) when the intermediate was protonated, highlighting the crucial role of reaction conditions. nih.gov Similarly, DFT has been used to explore the mechanism of pyrrolidine ring contraction to form cyclobutanes, identifying the nitrogen extrusion from a 1,1-diazene intermediate as the rate-determining step. acs.org

These theoretical approaches can be applied to model the synthesis of (R)-3-Ethoxy-pyrrolidine hydrochloride, helping to identify the most efficient reaction conditions and to understand the stability of intermediates and the geometry of transition states.

Table 1: Representative DFT-Calculated Activation Energies for Pyrrolidine Synthesis Steps This table contains representative data from studies on similar pyrrolidine systems to illustrate the application of DFT calculations.

| Reaction Step | System | Activation Energy (kcal/mol) | Reference |

| Nucleophilic Addition | 2-methoxy-5-nitrothiophene + pyrrolidine | 24.1 | nih.gov |

| Cyclization (protonated) | Pyrrolidinedione formation | 2.8 | nih.gov |

| Nitrogen Extrusion (rds) | Pyrrolidine to cyclobutane | Not specified | acs.org |

| C-H Amination | Intramolecular nitrene insertion | Not specified | acs.org |

Computational Analysis of Stereochemical Outcomes

Achieving high stereoselectivity is a primary goal in the synthesis of chiral molecules like this compound. Computational analysis plays a pivotal role in understanding and predicting the stereochemical course of a reaction. emich.edu By calculating the energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored. emich.edu

DFT computations have been successfully used to elucidate the origin of high regio- and diastereoselectivities in [3+2] dipolar cycloaddition reactions that form polysubstituted pyrrolidines. acs.orgchemrxiv.org These studies reveal that a delicate balance between the strain energies of the reactants as they deform and the interaction energies between them in the transition state ultimately controls the stereochemical outcome. acs.org The activation strain model (ASM) is a powerful tool in this context, allowing researchers to decompose the activation energy into these contributing factors. acs.org For other reactions, computational models have shown that kinetic selectivity, rather than thermodynamic stability of the final product, is the determining factor for the observed stereochemistry. beilstein-journals.org This information is crucial for designing reactions that preferentially yield the desired (R)-enantiomer. emich.edu

Conformational Dynamics and Stereoelectronic Effects in Pyrrolidine Systems

The five-membered pyrrolidine ring is not planar and exhibits complex conformational behavior. Understanding these dynamics is essential, as the ring's conformation can significantly influence the molecule's reactivity and biological activity.

Pseudorotation Analysis and Impact on Ring Conformation

The pyrrolidine ring undergoes a low-energy conformational interconversion known as pseudorotation, where the ring pucker moves around the ring in a wave-like motion. researchgate.net This process connects various "envelope" and "twist" conformations. Computational methods, often combined with experimental techniques like NMR spectroscopy, are used to map the pseudorotation pathway and determine the relative energies of the different conformers. nih.govresearchgate.netnih.gov

For the parent pyrrolidine molecule, ab initio calculations have determined the energy barrier for pseudorotation to be approximately 284 cm⁻¹ (about 3.4 kJ/mol), with the equatorial conformer (where the N-H bond is in a pseudoequatorial position) being slightly more stable than the axial conformer. nih.gov The introduction of substituents, such as the ethoxy group in this compound, will significantly alter this energy landscape. The substituent's preference for an equatorial or axial position will lock the ring into a more defined conformational state, impacting its interactions with other molecules. researchgate.net

Computational Studies on Substituent Effects on Pyrrolidine Ring Geometry

Substituents profoundly affect the geometry and conformational preferences of the pyrrolidine ring through steric and stereoelectronic effects. emich.edubeilstein-journals.org Computational studies allow for a systematic investigation of these influences. For example, the introduction of electronegative substituents like fluorine can induce significant conformational changes due to stereoelectronic interactions such as the gauche effect. beilstein-journals.orgnih.gov

Quantum chemical analyses of fluorinated pyrrolidines have explored how gauche and anomeric effects influence conformer stabilities. beilstein-journals.orgnih.gov These studies benchmark different DFT methods against high-level calculations to accurately predict the preferred ring pucker and the orientation of substituents. beilstein-journals.org The presence of an electron-withdrawing group on the nitrogen atom has been shown to increase the activation energy for certain reactions, which can impact product selectivity. emich.eduemich.edu In this compound, the protonated nitrogen and the C3-ethoxy group will engage in complex stereoelectronic interactions that dictate the ring's preferred conformation, which can be thoroughly investigated using these computational techniques.

Table 2: Influence of Substituents on Pyrrolidine Ring Conformation This table presents generalized findings from computational studies on substituted pyrrolidines.

| Substituent Type | Position | Predicted Effect on Ring Pucker | Key Stereoelectronic Interaction | Reference |

| Electronegative (e.g., F) | C3/C4 | Favors specific envelope/twist conformers | Gauche effect, anomeric effect | beilstein-journals.orgnih.gov |

| Bulky Alkyl (e.g., t-Bu) | C4 | Locks ring into a specific pucker (e.g., C4-exo or C4-endo) | Steric hindrance | researchgate.net |

| Electron-withdrawing | N1 | Can alter reaction activation energies and ring planarity | Inductive effects | emich.edu |

| Protonation | N1 | Reinforces electrostatic gauche effect with cis-substituents | Electrostatic attraction (e.g., NH₂⁺∙∙∙F) | beilstein-journals.org |

Molecular Modeling in the Rational Design of Synthetic Routes and Catalysts

Molecular modeling serves as a bridge between theoretical understanding and practical application, enabling the rational design of more efficient synthetic routes and novel catalysts. mdpi.com By simulating reaction pathways and catalyst-substrate interactions, computational chemistry helps guide experimental efforts, saving time and resources. nih.gov

In the field of asymmetric catalysis, computational modeling is essential for designing organocatalysts and metal-based catalysts that can deliver high enantioselectivity. mdpi.comresearchgate.net For instance, DFT studies can reveal how a catalyst's structure creates a specific chiral environment that favors the formation of one enantiomer over the other. acs.org This has been applied to the design of pyrrolidine-based organocatalysts, where subtle modifications to the catalyst scaffold can lead to significant changes in reactivity and selectivity. nih.govresearchgate.net

For the synthesis of this compound, molecular modeling could be used to:

Screen potential catalysts for their ability to control the stereochemistry at the C3 position.

Optimize reaction conditions by predicting the effects of solvent, temperature, and additives on reaction rates and selectivity.

Propose novel synthetic routes by identifying plausible, low-energy reaction pathways that might not be intuitively obvious. mdpi.com

This predictive power makes computational chemistry an indispensable partner in modern synthetic chemistry, facilitating the development of efficient and selective methods for producing valuable chiral compounds. nih.govacs.org

Analytical Methodologies for the Characterization and Enantiopurity Assessment of R 3 Ethoxy Pyrrolidine Hydrochloride

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for determining the enantiomeric excess of (R)-3-Ethoxy-pyrrolidine hydrochloride. This method separates the (R) and (S) enantiomers, allowing for their individual quantification and the subsequent calculation of enantiomeric purity. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.

Given that this compound is a chiral amine, polysaccharide-based CSPs are particularly effective for its enantiomeric resolution. Columns such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates have demonstrated high chiral recognition capabilities for a wide range of amine-containing compounds. The selection of the appropriate chiral column and mobile phase is paramount for achieving optimal separation.

For the analysis of 3-alkoxy-pyrrolidine derivatives, a typical approach involves a normal-phase HPLC method. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol), is critical. The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution for amine compounds by minimizing tailing.

Key Chromatographic Parameters:

The successful separation of the enantiomers of 3-Ethoxy-pyrrolidine hydrochloride relies on the careful optimization of several parameters. These include the choice of the chiral stationary phase, the composition of the mobile phase, the flow rate, and the column temperature. Detection is typically performed using a UV detector at a wavelength where the compound exhibits sufficient absorbance. While specific validated methods for this compound are often proprietary, a general starting point for method development based on similar chiral amines is presented in the table below.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of 3-Alkoxy-pyrrolidine Derivatives

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

The retention times for the (R) and (S) enantiomers would be determined experimentally, with the goal of achieving baseline separation to ensure accurate quantification. The enantiomeric excess (% ee) is then calculated using the peak areas of the two enantiomers.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Verification

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are utilized for the structural confirmation of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the ethoxy group, and the amine proton. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's structure.

¹³C NMR Spectroscopy: This technique provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of similar pyrrolidine derivatives. These predicted values serve as a guide for spectral interpretation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Pyrrolidine and Ethoxy Moieties of (R)-3-Ethoxy-pyrrolidine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine C2 | ~3.0-3.4 (m) | ~50-55 |

| Pyrrolidine C3 | ~4.0-4.3 (m) | ~75-80 |

| Pyrrolidine C4 | ~1.8-2.2 (m) | ~30-35 |

| Pyrrolidine C5 | ~2.9-3.3 (m) | ~45-50 |

| Ethoxy CH₂ | ~3.5-3.8 (q) | ~63-68 |

| Ethoxy CH₃ | ~1.1-1.3 (t) | ~15-20 |

(Note: Predicted values are estimates and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 'q' denotes quartet, 't' denotes triplet.)

LC-TOF Mass Spectrometry

Liquid Chromatography-Time of Flight (LC-TOF) Mass Spectrometry is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula and identifying impurities.

When coupled with liquid chromatography, LC-TOF MS can separate the target compound from any impurities before mass analysis. In the analysis of this compound, electrospray ionization (ESI) in positive ion mode would be the typical method. The high-resolution mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), provides valuable structural information. For 3-alkoxy-pyrrolidine derivatives, characteristic fragmentation pathways often involve the loss of the alkoxy group and cleavage of the pyrrolidine ring. While a specific fragmentation study for this compound is not widely published, general fragmentation patterns for substituted pyrrolidines can be inferred.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Expected Exact Mass [M+H]⁺ | Key Fragment Ions (Predicted) |

|---|---|---|

| [C₆H₁₄NO]⁺ | 116.1070 | m/z 86 (loss of ethylene (B1197577) from ethoxy group), m/z 70 (pyrrolidine ring fragment) |

(Note: The hydrochloride salt will dissociate in the ESI source, and the free amine will be detected as the protonated molecule.)

The combination of accurate mass measurement of the parent ion and the analysis of its fragmentation pattern provides a high degree of confidence in the structural identification and purity assessment of this compound.

Future Research Directions and Potential Innovations for the R 3 Ethoxy Pyrrolidine Hydrochloride Scaffold

Expansion of Synthetic Utility in Constructing Complex Chiral Scaffolds and Ligands

The inherent chirality and functionalization of the (R)-3-ethoxy-pyrrolidine scaffold make it a valuable starting point for the synthesis of more intricate molecules. mdpi.comunibo.it A primary direction for future research lies in leveraging this pre-existing stereocenter to control the formation of subsequent stereogenic centers, thereby enabling the efficient construction of complex chiral architectures. The pyrrolidine (B122466) nucleus is a preferred scaffold in pharmaceutical science and drug design, appearing in numerous FDA-approved drugs. nih.gov

The expansion of its synthetic utility is anticipated in several key areas:

Asymmetric Organocatalysis: The pyrrolidine motif is a privileged structure in aminocatalysis. nih.gov Future work could focus on incorporating the (R)-3-ethoxy-pyrrolidine scaffold into novel organocatalysts. The ethoxy group at the C-3 position can influence the steric and electronic environment of the catalyst's active site, potentially leading to enhanced selectivity and reactivity in various asymmetric transformations, such as Michael additions and aldol (B89426) reactions. unibo.itnih.gov

Medicinal Chemistry: As a key building block, this compound can be used in the synthesis of novel drug candidates. Pyrrolidine-containing drugs are synthesized from cyclic precursors, often derivatives of proline or hydroxyproline. nih.govmdpi.com The specific stereochemistry and ether linkage of (R)-3-ethoxy-pyrrolidine could be exploited to design ligands with high affinity and selectivity for specific biological targets, including enzymes and receptors. chemrxiv.org

Ligand Development: The nitrogen atom of the pyrrolidine ring is an excellent coordination site for metal ions. This makes the scaffold suitable for the development of novel chiral ligands for transition-metal-catalyzed reactions. The stereochemistry of the ring and the nature of the C-3 substituent can create a well-defined chiral pocket around the metal center, inducing high enantioselectivity in reactions like asymmetric hydrogenation or cross-coupling.

| Application Area | Potential Role of (R)-3-Ethoxy-pyrrolidine Scaffold | Example Transformation | Anticipated Advantage |

|---|---|---|---|

| Organocatalysis | Core structure for new bifunctional catalysts | Asymmetric Michael Addition | Modulation of steric/electronic properties for improved enantioselectivity unibo.itnih.gov |

| Medicinal Chemistry | Chiral building block for drug candidates | Synthesis of enzyme inhibitors (e.g., nNOS) | Introduction of specific 3D geometry for enhanced binding affinity nih.gov |

| Ligand Synthesis | Backbone for chiral ligands in metal catalysis | Asymmetric C-C bond formation | Creation of a defined chiral environment around a metal center |

Exploration of Novel Catalytic Systems and Methodologies

Advances in catalysis are crucial for unlocking more efficient and selective routes to and from the (R)-3-ethoxy-pyrrolidine hydrochloride scaffold. Future research will likely focus on developing new catalytic systems that offer improved performance over existing methods.

Key areas for exploration include:

Biocatalysis: The use of enzymes for chemical synthesis offers significant advantages in terms of selectivity and environmental friendliness. ontosight.ai Directed evolution of enzymes like transaminases could provide a highly enantioselective route to chiral pyrrolidines from readily available precursors like ω-chloroketones. nih.govacs.org This biocatalytic approach could be tailored to produce the (R)-enantiomer specifically, offering a green alternative to traditional chemical synthesis. acs.org

Metal-Catalyzed Cycloadditions: [3+2] dipolar cycloadditions of azomethine ylides are a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. acs.org The development of new iridium or palladium-based catalytic systems could enable more efficient and highly diastereoselective synthesis of polysubstituted pyrrolidines, which could be adapted for the synthesis of derivatives of (R)-3-ethoxy-pyrrolidine. acs.org

Dehydrogenative Catalysis: Recent developments have shown that borane (B79455) catalysts, such as B(C₆F₅)₃, can be used for the dehydrogenation of pyrrolidines to form pyrroles. acs.org Exploring the reverse reaction—catalytic hydrogenation of substituted pyrroles or pyrrolines—with novel catalyst systems could provide a new synthetic entry to the chiral pyrrolidine core under mild conditions.

| Catalytic System | Methodology | Potential Advantage for Pyrrolidine Synthesis | Reference Example |

|---|---|---|---|

| Biocatalysis (Transaminases) | Asymmetric amination of a precursor followed by spontaneous cyclization | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly acs.org | Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine acs.org |

| Iridium Catalysis | Reductive [3+2] cycloaddition of amides and alkenes | High diastereocontrol, broad substrate scope, atom-economic ring formation acs.org | Generation of functionalized pyrrolidines from amides acs.org |

| Borane Catalysis | Dehydrogenation/Hydrogenation cycles | Potential for novel functionalization and synthesis routes under metal-free conditions acs.org | B(C₆F₅)₃-catalyzed formation of pyrroles from pyrrolidines acs.org |

Development of Sustainable and Atom-Economical Routes to Chiral Pyrrolidines

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. Future innovations in the synthesis of this compound will undoubtedly focus on developing more sustainable and efficient processes that minimize waste and environmental impact. ontosight.ai

Key strategies for achieving this include:

Multi-component Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.org Designing a one-pot, three-component reaction that directly assembles the chiral 3-ethoxy-pyrrolidine core would represent a significant advance in efficiency and sustainability. rsc.orgresearchgate.net

Use of Eco-Friendly Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ethanol, or water-ethanol mixtures is a key goal. researchgate.net Research into catalyst-free domino reactions in aqueous media for the synthesis of pyrrolidine-fused compounds demonstrates the viability of this approach. rsc.orgresearchgate.net

Maximizing Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. numberanalytics.com Future synthetic routes will be designed to favor addition and cycloaddition reactions over substitution and elimination reactions, which generate stoichiometric byproducts. illinois.edu Catalytic reactions are central to this strategy as they reduce the need for stoichiometric reagents. numberanalytics.com

| Principle | Methodology | Example | Sustainability Benefit |

|---|---|---|---|

| Atom Economy | One-pot, multi-component domino reactions | Synthesis of polycyclic pyrrolidine-fused spirooxindoles rsc.orgresearchgate.net | Maximizes incorporation of starting materials into the final product, minimizing waste. numberanalytics.com |

| Green Solvents | Performing reactions in EtOH/H₂O mixtures | Catalyst-free synthesis of spirooxindoles at room temperature rsc.orgresearchgate.net | Reduces reliance on toxic and volatile organic solvents. |

| Energy Efficiency | Microwave-assisted or catalyst-free synthesis | Microwave irradiation for the synthesis of 1,3,4-oxadiazoles mdpi.com | Reduces reaction times and energy consumption compared to conventional heating. nih.govmdpi.com |

Q & A

Q. What are the established synthetic routes for (R)-3-Ethoxy-pyrrolidine hydrochloride, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves ethoxylation of a pyrrolidine precursor under controlled conditions. For example, ethoxylation at the 3-position can be achieved using ethanol derivatives (e.g., ethyl bromide) in the presence of a base (e.g., NaH) to facilitate nucleophilic substitution. Subsequent protonation with hydrochloric acid yields the hydrochloride salt. Optimization strategies include:

- Temperature control : Maintaining 0–5°C during ethoxylation minimizes side reactions .

- Catalyst selection : Phase-transfer catalysts improve reaction efficiency in biphasic systems.

- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution ensures enantiomeric purity .

Yield improvements (≥70%) are achievable via iterative solvent screening (e.g., THF or DMF) and inert atmosphere conditions .

Q. What spectroscopic techniques (NMR, IR, MS) are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : The ethoxy group (-OCH₂CH₃) appears as a quartet (δ 3.5–3.7 ppm) and triplet (δ 1.2–1.4 ppm). Pyrrolidine ring protons show distinct splitting patterns due to stereochemistry (e.g., δ 2.8–3.2 ppm for N-CH₂) .

- ¹³C NMR : The ether oxygen deshields adjacent carbons (δ 65–70 ppm for OCH₂; δ 45–50 ppm for N-CH₂) .

- IR : Strong absorption at ~1100 cm⁻¹ (C-O stretch) and ~2500 cm⁻¹ (N-H⁺ stretch of hydrochloride) confirms functional groups .

- MS : ESI-MS in positive mode shows [M+H]⁺ at m/z 164.1 (free base) and [M+Cl]⁻ at m/z 200.6 (hydrochloride salt) .

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute sodium bicarbonate before disposal .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemical configuration at the 3-position influence the biological activity and pharmacokinetic properties of this compound derivatives?

- Methodological Answer : The (R)-configuration enhances target binding in chiral environments (e.g., GPCRs or enzyme active sites). For example:

- Pharmacokinetics : The (R)-isomer shows 2–3× higher plasma stability in rodent models compared to the (S)-isomer, attributed to reduced metabolic oxidation at the ethoxy group .

- Biological activity : Enantiopure (R)-derivatives exhibit improved IC₅₀ values (e.g., 15 nM vs. 120 nM for (S)-isomer in kinase inhibition assays) due to optimal spatial alignment with hydrophobic binding pockets .

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for studying the conformational stability and target interactions of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict puckering dynamics of the pyrrolidine ring and ethoxy group torsion angles. Solvent effects (e.g., PCM model for water) refine stability predictions .

- Molecular docking : Use AutoDock Vina with flexible ligand sampling to simulate binding to targets like serotonin receptors. Prioritize poses with hydrogen bonds between the protonated amine and Asp3.32 residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers, critical for blood-brain barrier permeability studies .

Q. What strategies exist for resolving racemic mixtures of 3-ethoxy-pyrrolidine derivatives to obtain enantiomerically pure (R)-isomer hydrochloride salts?

- Methodological Answer :

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (85:15) mobile phase; resolution factors (Rₛ) >1.5 achievable .

- Kinetic resolution : Lipase-catalyzed acetylation selectively modifies the (S)-isomer, leaving the (R)-isomer unreacted (e.g., 95% ee with Candida antarctica lipase B) .

- Diastereomeric salt formation : React with L-tartaric acid in ethanol; (R)-isomer salts crystallize preferentially (yield: 60–70% ee after two recrystallizations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.